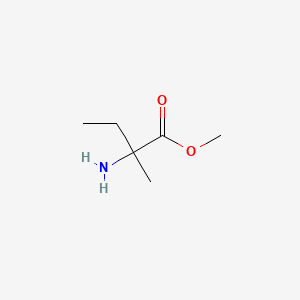
Methyl 2-amino-2-methylbutanoate
Descripción general
Descripción
“Methyl 2-amino-2-methylbutanoate” is a compound that has been identified in various forms such as “®-Methyl 2-amino-2-methylbutanoate hydrochloride” and "(S)-Methyl 2-amino-2-methylbutanoate hydrochloride" . It is typically stored in an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of “this compound” can involve various methods. For instance, the reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, and nucleophilic attack by an azide ion on an alkyl halide . More specific synthesis pathways and conditions would need to be determined based on the desired end product and its specific form .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C6H14ClNO2 . The InChI code for this compound is 1S/C6H13NO2.ClH/c1-4-6(2,7)5(8)9-3;/h4,7H2,1-3H3;1H/t6-;/m1./s1 .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For example, it can be involved in hydrogen addition reactions . The specific reactions and their mechanisms would depend on the conditions and the reactants involved .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 167.64 . More specific physical and chemical properties would depend on the specific form of the compound and the conditions under which it is stored and used.Aplicaciones Científicas De Investigación
1. Aroma Contribution in Fruits
Methyl 2-amino-2-methylbutanoate and its esters play a significant role in fruit aroma. For instance, in apples, the biosynthetic pathways involving 2-methylbutanoate esters, including ethyl 2-methylbutanoate, contribute key aroma elements. Different apple cultivars exhibit variations in the products and distributions of these esters, which influence their distinct aroma profiles (Rowan et al., 1996).
2. Role in Amino Acid Analogs
Synthesis of amino acid analogs, like 4-amino-2-methylbutanoic acid, which resemble the neurotransmitter GABA (γ-aminobutyric acid), involves derivatives of this compound. These compounds are synthesized from related esters and have potential applications in studying neurotransmitter pathways (Duke et al., 2004).
3. Enantiomeric Analysis in Fermented Foods
The enantiomeric distribution of aroma compounds, such as 2-methylbutanoic acid and ethyl 2-methylbutanoate, is analyzed in fermented foods. This analysis helps understand the degradation mechanisms in the Ehrlich pathway, which is significant for food flavor and quality (Matheis et al., 2016).
4. Chemical Properties and Biological Activity
Research into the chemical properties and potential biological activities of related compounds, like N-(α-bromoacyl)-α-amino esters containing a valyl moiety, contributes to the understanding of this compound's broader chemical class. These studies involve synthesis, structural analysis, and exploration of activities like cytotoxicity and antibacterial properties (Yancheva et al., 2015).
5. Sensory Impact in Wine
The enantiomers of related esters, like ethyl 2-methylbutanoate, are studied for their impact on wine aroma. Investigations reveal the predominant presence of specific enantiomeric forms and their sensory thresholds, contributing to the understanding of wine flavor profiles (Lytra et al., 2014).
Safety and Hazards
“Methyl 2-amino-2-methylbutanoate” is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding exposure to heat, sparks, open flames, and hot surfaces, and using personal protective equipment .
Propiedades
IUPAC Name |
methyl 2-amino-2-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4-6(2,7)5(8)9-3/h4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSVZYUJIMIKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87162-70-7 | |
| Record name | methyl 2-amino-2-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzyloxy)-5-chlorobenzo[d]oxazole](/img/structure/B3291203.png)


![Pentanamide, 5-chloro-N-[(1S)-1-(4-fluorophenyl)ethyl]-2-[[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylene]-, (2E)-](/img/structure/B3291219.png)

![4-Chloro-5-((tetrahydrofuran-2-yl)methyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3291229.png)
![4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3291230.png)
![5-[Tert-butyl(dimethyl)silyl]oxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one](/img/structure/B3291237.png)
![(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate](/img/structure/B3291240.png)
![4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B3291241.png)



![3-Amino-1-[(4-fluorophenyl)methyl]thiourea](/img/structure/B3291278.png)